Product packaging for N-Benzyl-N-Cbz-glycine(Cat. No.:CAS No. 1138-80-3)

N-Benzyl-N-Cbz-glycine

Cat. No.: B1676983
CAS No.: 1138-80-3
M. Wt: 209.20 g/mol
InChI Key: CJUMAFVKTCBCJK-UHFFFAOYSA-N
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Description

Historical Context of N-Carbobenzyloxyglycine as a Protecting Group in Organic Synthesis

The development of methods to form peptide bonds in a controlled manner is a foundational aspect of organic chemistry. The strategic use of protecting groups to temporarily mask reactive functional groups is central to this endeavor.

Evolution of Amino Protecting Group Strategies in Peptide Chemistry

The synthesis of peptides, which are chains of amino acids linked by amide bonds, requires the selective formation of these bonds between the carboxyl group of one amino acid and the amino group of another. wikipedia.org To prevent unwanted side reactions, such as the self-coupling of an amino acid, it is essential to temporarily block the reactive amino and carboxyl groups that are not intended to participate in the bond-forming reaction. wikipedia.orgopenaccessjournals.com

Early efforts in peptide synthesis were hampered by the lack of effective and easily removable protecting groups. researchgate.net The evolution of peptide chemistry has been intrinsically linked to the development of novel protecting group strategies. mdpi.com These strategies are designed to be "orthogonal," meaning that one type of protecting group can be removed under specific conditions without affecting another, allowing for the precise and sequential construction of peptide chains. rsc.org Over the years, a variety of amino-protecting groups have been introduced, each with its own unique cleavage conditions, contributing to the sophisticated toolbox available to chemists today. openaccessjournals.com

Pioneering Contributions of Bergmann and Zervas (1932)

A watershed moment in the history of peptide synthesis occurred in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas. nih.govnih.govwikipedia.org This was the first truly practical and reversible Nα-protecting group for peptide synthesis. researchgate.netnih.gov The Cbz group could be introduced by reacting an amine with benzyl (B1604629) chloroformate and, crucially, could be removed under mild conditions by catalytic hydrogenation, a process that did not damage the delicate peptide bonds. wikipedia.orgpageplace.de This discovery revolutionized the field, enabling chemists to synthesize peptides of defined sequences with unprecedented control and efficiency. mdpi.comnih.gov For two decades, the Bergmann-Zervas method was the dominant procedure for peptide synthesis worldwide. wikipedia.org

Role of Carbobenzyloxy (Cbz) Group in Amine Protection

The Carbobenzyloxy (Cbz) group is a widely utilized protecting group for amines in organic synthesis. numberanalytics.com Its primary function is to mask the nucleophilicity and basicity of the amine's nitrogen lone pair, preventing it from engaging in undesired reactions. wikipedia.org

The introduction of the Cbz group typically involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.com This reaction forms a stable carbamate (B1207046). total-synthesis.com The mechanism proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the benzyl chloroformate, leading to a tetrahedral intermediate that subsequently eliminates a chloride ion. numberanalytics.com

A key advantage of the Cbz group is its stability under a range of reaction conditions, including basic and most aqueous acidic conditions. researchgate.net However, it can be readily cleaved under specific and mild conditions. The most common method for deprotection is catalytic hydrogenolysis, typically using a palladium catalyst. wikipedia.org This process is highly selective and yields the free amine, toluene (B28343), and carbon dioxide as byproducts. pageplace.de The Cbz group is considered orthogonal to many other common protecting groups, such as Boc and Fmoc, which are staples in modern peptide synthesis. total-synthesis.com

N-Carbobenzyloxyglycine as a Building Block in Complex Molecular Architectures

The construction of complex molecules is a central theme in organic synthesis, often requiring a strategic, step-by-step approach. nevadogroup.com N-Carbobenzyloxyglycine serves as a fundamental building block in the assembly of such intricate molecular architectures. researchgate.net

The term "building block" in this context refers to a molecule that can be incorporated into a larger structure through a series of chemical reactions. nih.govenamine.net N-Carbobenzyloxyglycine, with its protected amino group and a reactive carboxylic acid, is an ideal bifunctional building block. It allows for the controlled formation of a peptide bond through its carboxyl group while the amino functionality remains masked. Once incorporated into the growing molecule, the Cbz group can be selectively removed to reveal the free amine, which can then participate in further reactions. This iterative process of coupling and deprotection is the cornerstone of peptide synthesis and is also applied in the synthesis of other complex, non-peptidic molecules. nih.gov The use of such well-defined building blocks enables the construction of complex molecular frameworks with a high degree of precision and control. gla.ac.uk

Significance of N-Carbobenzyloxyglycine in Medicinal Chemistry and Biotechnology Research

The versatility of N-Carbobenzyloxyglycine extends into the realms of medicinal chemistry and biotechnology, where it plays a crucial role in the development of new therapeutic agents and research tools. cymitquimica.comchemondis.com

In medicinal chemistry, N-Carbobenzyloxyglycine and its derivatives are key intermediates in the synthesis of a wide array of pharmaceutical compounds. cymitquimica.comchemondis.com Many biologically active peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides, are constructed using this protected amino acid. openaccessjournals.comcymitquimica.com The ability to synthesize these molecules with high purity and in a controlled manner is essential for drug discovery and development programs. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1676983 N-Benzyl-N-Cbz-glycine CAS No. 1138-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)acetic acid
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InChI

InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)
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InChI Key

CJUMAFVKTCBCJK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)O
Source PubChem
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Molecular Formula

C10H11NO4
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DSSTOX Substance ID

DTXSID8061559
Record name Glycine, N-[(phenylmethoxy)carbonyl]-
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Molecular Weight

209.20 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name N-Benzyloxycarbonylglycine
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CAS No.

1138-80-3
Record name Benzyloxycarbonylglycine
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Record name N-Benzyloxycarbonylglycine
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Record name N-Carbobenzyloxyglycine
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Record name Glycine, N-[(phenylmethoxy)carbonyl]-
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Synthetic Methodologies for N Carbobenzyloxyglycine and Its Derivatives

Established Synthetic Pathways for N-Carbobenzyloxyglycine

N-Carbobenzyloxyglycine (Cbz-Glycine) is a derivative of the amino acid glycine (B1666218) where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. chemicalbook.comnih.gov This protecting group plays a crucial role in peptide synthesis by preventing unwanted reactions at the N-terminus.

Classical Solution-Phase Synthesis Approaches

The traditional method for synthesizing N-Carbobenzyloxyglycine is through the Schotten-Baumann reaction. This involves reacting glycine with benzyl (B1604629) chloroformate in an aqueous alkaline solution, such as sodium hydroxide. google.comechemi.com The base neutralizes the hydrochloric acid that is formed as a byproduct. echemi.com The product, Cbz-Glycine, can then be isolated by acidification of the reaction mixture. google.com

Another established solution-phase method involves the use of N-carbobenzyloxyglycine pentachlorophenyl ester, which is reacted with a diamine in a suitable solvent like ethyl acetate. kpi.ua Variations of this approach include the use of different solvents and reaction conditions to optimize the yield and purity of the final product. For instance, a method using methylene (B1212753) chloride as a solvent and triethylamine (B128534) as a base has been described. google.com

The carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group developed for peptide synthesis, paving the way for the successful synthesis of complex peptides in solution. nih.gov

Table 1: Comparison of Classical Solution-Phase Synthesis Methods

MethodReagentsKey Features
Schotten-Baumann ReactionGlycine, Benzyl chloroformate, Aqueous base (e.g., NaOH)A widely used, straightforward method. google.comechemi.com
Pentachlorophenyl Ester MethodN-carbobenzyloxy-glycine pentachlorophenyl ester, Diamine, Ethyl acetateInvolves an activated ester for amide bond formation. kpi.ua
Mixed Anhydride (B1165640) MethodN-carbobenzyloxyglycine, Isobutyl chlorocarbonate, Triethylamine, Methylene chlorideUtilizes a mixed anhydride intermediate. google.com

Modernized Synthetic Routes for Enhanced Efficiency

To improve efficiency and address some of the limitations of classical methods, modernized synthetic routes have been developed. These often focus on milder reaction conditions, improved yields, and simplified purification procedures.

One such advancement involves a one-pot conversion of N-benzyloxycarbonyl (Cbz)-protected amino acid esters or peptides into their corresponding N-Fmoc-protected counterparts. d-nb.info This is achieved through hydrogenation in the presence of a palladium catalyst and 2,2'-bipyridine, with Fmoc-O-succinimide (Fmoc-OSu) as the Fmoc source. d-nb.info This method offers high yields and stereoselectivity. d-nb.info

Another approach focuses on avoiding tedious extraction and concentration steps. By adding a water-soluble organic solvent to the alkaline reaction mixture containing Cbz-glycine before neutralization, direct crystallization of the product can be achieved. google.com This simplifies the purification process significantly.

Furthermore, advancements in coupling reagents have also enhanced the efficiency of Cbz-glycine incorporation in solution-phase synthesis. Reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (CIP) in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have shown improved performance, especially for sterically hindered amino acids. uni-kiel.de

Synthesis of N-Carbobenzyloxyglycine-Containing Peptides

The Cbz protecting group has historically been a cornerstone in the synthesis of peptides, both in solution and on solid supports. nih.govpeptide.com

Solid-Phase Peptide Synthesis (SPPS) Applications with Cbz-Glycine

While the 9-fluorenylmethoxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc) protecting groups are now more commonly used in solid-phase peptide synthesis (SPPS), the Cbz group played a significant role in the initial development of this revolutionary technique. nih.govpeptide.com In fact, the first SPPS of a tetrapeptide by Merrifield utilized Cbz as the α-amino-protecting group. nih.govnih.gov

In SPPS, the first amino acid is anchored to an insoluble polymer resin. core.ac.uk For Cbz-glycine, this attachment is typically done at its C-terminus. The choice of linker, the chemical entity connecting the peptide to the resin, is crucial as it dictates the conditions under which the final peptide can be cleaved from the support.

While specific examples detailing the attachment of Cbz-glycine to various modern resins are less common due to the prevalence of Fmoc and Boc strategies, the fundamental principles remain the same. The carboxylic acid of Cbz-glycine would be activated and then reacted with a functional group on the resin, such as an amino or hydroxyl group. The initial SPPS work by Merrifield used a chloromethylated polystyrene resin. core.ac.uk

The formation of the peptide bond between the Cbz-protected glycine and the next amino acid in the sequence requires the activation of the carboxyl group. A variety of coupling reagents have been employed for this purpose.

Historically, N,N'-dicyclohexylcarbodiimide (DCC) was a common coupling reagent used in conjunction with Cbz-protected amino acids in the early days of SPPS. nih.gov However, DCC can lead to the formation of an insoluble byproduct, N,N'-dicyclohexylurea (DCU), and can also cause racemization. acs.org

To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides. acs.org The addition of HOBt forms a less reactive but more selective O-acylisourea intermediate, which helps to suppress racemization and improve coupling efficiency. acs.org

Modern SPPS has seen the development of a vast array of more efficient coupling reagents, including phosphonium (B103445) salts like PyBOP® and uronium/aminium salts like HBTU, HATU, and COMU. acs.orgpeptide.comsigmaaldrich.com These reagents generally provide faster and more complete coupling reactions with minimal side reactions. acs.orgpeptide.com While these are now predominantly used with Fmoc and Boc chemistry, the principles of their reactivity would apply to Cbz-protected amino acids as well.

The choice of solvent is also critical, with N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common choices in SPPS. acs.org

Table 2: Common Coupling Reagents in Peptide Synthesis

Reagent ClassExamplesCharacteristics
CarbodiimidesDCC, DICEarly coupling reagents, can cause racemization and byproduct formation. nih.govacs.org
Phosphonium SaltsPyBOP®, PyAOPHighly effective, particularly for sterically hindered couplings. peptide.comsigmaaldrich.com
Uronium/Aminium SaltsHBTU, HATU, TBTU, COMUEfficient and fast-acting, widely used in modern SPPS. acs.orgpeptide.comsigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS/SolPPS) Applications with Cbz-Glycine

Solution-phase peptide synthesis (LPPS), also referred to as liquid-phase peptide synthesis, has long utilized the benzyloxycarbonyl (Cbz) group as a protective measure for the alpha-amine group of amino acids. peptide.comnih.gov This classical approach to peptide synthesis involves the stepwise addition of Nα-protected amino acids to a growing peptide chain in a homogenous solution. nih.govacs.org While solid-phase peptide synthesis (SPPS) has become a dominant methodology, LPPS remains a relevant and advantageous strategy, particularly for the production of shorter peptides and fragments. acs.orgacs.org

One of the key benefits of LPPS is the ability to isolate and purify intermediates after each coupling and deprotection step, often through precipitation and extraction. mdpi.comgoogle.com This allows for greater control over the purity of the final peptide. mdpi.com The Cbz protecting group is well-suited for this methodology and can be used in conjunction with various protecting group strategies, including Boc/benzyl. google.com Recent advancements in LPPS have focused on improving the sustainability of the process by exploring greener solvents and more efficient purification techniques to minimize the use of hazardous chemicals. acs.orgmdpi.com

A fundamental step in peptide bond formation is the activation of the carboxyl group of the incoming amino acid. americanpeptidesociety.orgbachem.com This activation is necessary because a direct reaction between the carboxyl group of one amino acid and the amino group of another is not spontaneous. iris-biotech.de The process involves converting the carboxyl group into a more reactive species, an active ester, which can then be readily attacked by the nucleophilic amino group of the growing peptide chain. nih.govmdpi.com

The activation step is critical and can influence the efficiency and purity of the final peptide. bachem.com In solution-phase synthesis, the activated amino acid is typically generated in situ. nih.gov The choice of activating reagent and reaction conditions is crucial to ensure a high yield and minimize side reactions, most notably racemization, which is the loss of chiral integrity at the α-carbon of the amino acid. americanpeptidesociety.orgmdpi.com The formation of an oxazolone (B7731731) intermediate during the activation of the carboxylic group is a potential pathway that can lead to racemization. mdpi.com

A variety of coupling reagents are employed in solution-phase peptide synthesis to facilitate the formation of the peptide bond. These reagents are responsible for activating the carboxyl group of the N-protected amino acid, such as Cbz-glycine. nih.govamericanpeptidesociety.org

Carbodiimides are a widely used class of coupling reagents, with dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) being prominent examples. americanpeptidesociety.orgpeptide.com They activate the carboxyl group by forming a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgmdpi.com While effective, the use of carbodiimides alone can lead to side reactions, including the formation of N-acylurea, a stable byproduct that cannot participate in further coupling, and racemization of the amino acid. bachem.commdpi.com To mitigate these issues, additives are often used in conjunction with carbodiimides. americanpeptidesociety.orgbachem.com

Coupling Reagent Class Examples Mechanism of Action Advantages Potential Issues
Carbodiimides Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC)Forms a reactive O-acylisourea intermediate. americanpeptidesociety.orgmdpi.comEfficient and cost-effective for small to medium-scale synthesis. americanpeptidesociety.orgCan cause racemization and N-acylurea formation. bachem.commdpi.com
Active Esters (Additives) 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt)Forms active esters that are more stable and less prone to side reactions. americanpeptidesociety.orgReduces racemization and improves reaction efficiency. americanpeptidesociety.orgSome additives, like HOBt, have explosive properties. acs.org
Phosphonium Salts (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP)Activates the carboxyl group for efficient coupling.Highly effective, especially for sterically hindered amino acids. peptide.comMay require specific reaction conditions.
Uronium/Aminium Salts HBTU, TBTU, HATU, COMUForm highly reactive intermediates for rapid coupling.Very efficient with low racemization, especially with additives. peptide.comSome, like HATU, have been classified as explosive. iris-biotech.de

A defining feature of solution-phase peptide synthesis is the isolation and purification of peptide intermediates at each stage of the synthesis. acs.orgmdpi.com This stepwise purification is crucial for removing excess reagents, byproducts, and unreacted starting materials, ensuring the high purity of the final peptide. mdpi.com

The most common method for isolating intermediates in LPPS is precipitation . mdpi.com After the coupling or deprotection reaction is complete, the desired peptide intermediate is precipitated out of the reaction solution, often by the addition of a non-solvent. The precipitated solid can then be collected by filtration.

Following precipitation, washing is employed to further purify the isolated intermediate. This typically involves washing the solid peptide with aqueous solutions to remove water-soluble impurities and with organic solvents that are immiscible with the peptide to remove organic-soluble byproducts. google.com For instance, after a coupling reaction using a carbodiimide (B86325) like DCC, the byproduct dicyclohexylurea (DCU) is often insoluble in the reaction solvent and can be removed by filtration. peptide.com Any remaining soluble impurities can then be removed through a series of aqueous and organic washes. google.com This ability to rigorously purify intermediates is a key advantage of LPPS, contributing to the high quality of the synthesized peptides. mdpi.com

Synthesis of N-Carbobenzyloxyglycine Derivatives

The chemical versatility of N-Carbobenzyloxyglycine allows for its modification to create a variety of derivatives, which are essential building blocks in the synthesis of more complex molecules, particularly peptides. cymitquimica.com

The carboxyl group of N-Carbobenzyloxyglycine can undergo esterification to form Cbz-glycine esters. A common method for this transformation is the dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) catalyzed esterification. orgsyn.org This method is effective for a wide range of alcohols. orgsyn.org For example, N-Carbobenzyloxyglycine can be reacted with an alcohol in the presence of DCC and a catalytic amount of DMAP to yield the corresponding ester. orgsyn.org The reaction proceeds through the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol. orgsyn.org

Another approach to synthesizing esters of N-Carbobenzyloxyglycine is through the use of active esters, such as the 4-nitrophenyl ester. sigmaaldrich.com These active esters can then be reacted with an alcohol to form the desired ester derivative.

Derivative Synthetic Method Reagents
N-CBZ-Glycine Methyl EsterEsterificationGlycine, benzyloxycarbonyl chloride, methanol (B129727). ontosight.ai
N-carbobenzyloxyglycine guaiacol (B22219) esterNot specified in search resultsNot specified in search results
Carbobenzyloxyglycine 4-nitrophenyl esterNot specified in search resultsNot specified in search results
N-carbobenzyloxy-glycine Z-naphthyl esterReaction with diphenyl sulfite. google.comN-carbobenzyloxyglycine, diphenyl sulfite. google.com

N-Carbobenzyloxyglycine is a fundamental building block in the synthesis of dipeptides and larger oligopeptides. cymitquimica.commasterorganicchemistry.com The general strategy involves coupling the activated carboxyl group of Cbz-glycine with the free amino group of another amino acid or peptide. masterorganicchemistry.comlibretexts.org

The synthesis of a dipeptide, for instance, can be achieved by first activating the carboxyl group of Cbz-glycine using a coupling reagent like DCC. masterorganicchemistry.com The activated Cbz-glycine is then reacted with a C-terminally protected amino acid (e.g., an amino acid ester) to form the dipeptide. masterorganicchemistry.comnih.gov The C-terminal protecting group prevents self-coupling of the second amino acid. After the formation of the peptide bond, the Cbz group can be selectively removed, typically by catalytic hydrogenation, to reveal the free N-terminus of the dipeptide, which can then be further elongated. masterorganicchemistry.comlibretexts.org This iterative process of coupling and deprotection allows for the stepwise assembly of longer peptide chains. libretexts.org

During the synthesis of Z-Asp(OBzl)-OH, a side reaction leading to the formation of the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH has been observed, highlighting the potential for dipeptide formation under certain reaction conditions. nih.gov

Chemo- and Regioselective Functionalization Strategies

The selective modification of N-Carbobenzyloxyglycine (Cbz-Gly-OH) and its derivatives is a critical aspect of synthetic organic chemistry, enabling the introduction of diverse functionalities to create unnatural amino acids and peptides. rsc.org These strategies hinge on controlling the reactivity of different sites within the molecule, primarily the α-carbon, the carboxylic acid terminus, and the benzylic position of the Cbz group. The choice of catalyst, reagents, and reaction conditions dictates whether a transformation is chemoselective (discriminating between different functional groups) or regioselective (targeting a specific position). wikipedia.orgslideshare.net

Recent advancements have increasingly utilized photoredox catalysis to achieve highly selective functionalizations under mild conditions. mdpi.com These methods often involve the generation of radical intermediates, which can then be guided to react at specific locations within the Cbz-glycine scaffold.

α-C(sp³)–H Functionalization

Direct functionalization of the α-C–H bond of glycine derivatives represents an atom-economical approach to synthesize modified amino acids. mdpi.com Visible-light-driven methods have proven particularly effective in this regard. For instance, the combination of a photocatalyst with a copper catalyst can facilitate the aerobic oxidative alkylation of glycine derivatives with alkyl boronic acids under very mild conditions. mdpi.com

Another strategy involves the generation of an iminyl radical from the glycine derivative through a visible-light-induced oxidation. This radical can then undergo coupling reactions. For example, a photoredox/iron cooperative catalysis has been used for the direct annulation between glycine derivatives and thiiranes. mdpi.com

Furthermore, the merger of photoredox and thiol catalysis can achieve the radical anti-Markovnikov hydro- and deuteroamidation of unactivated alkenes. This process involves the generation of an electrophilic CbzHN-radical that adds to the alkene. researchgate.net

C-Terminal Functionalization

The carboxylic acid group of Cbz-glycine and its peptide derivatives provides a handle for various transformations. Oxidative decarboxylation, often initiated by photoredox catalysis, can generate an α-amino radical or an N-acyl iminium ion, which can then be trapped by nucleophiles.

Wang and coworkers have reported an asymmetric Friedel–Crafts reaction between indoles and N-acyl iminiums generated in situ from the decarboxylation of α-amino acids. nih.gov This methodology has been extended to the C-terminal modification of peptides. For example, Cbz-Gly-Pro can undergo oxidative decarboxylation to form an N,O-acetal at the C-terminus, which then serves as an intermediate for Friedel–Crafts reactions with phenols and indoles. nih.gov This allows for the synthesis of non-natural tri- and tetrapeptides. nih.gov

The scope of this C-terminal functionalization is broad, with compatibility observed for various protected amino acids within a peptide sequence. nih.gov For instance, peptides containing tyrosine can react intramolecularly to form novel cyclic structures.

Side-Chain Functionalization in Peptides

While glycine itself lacks a side chain, the principles of chemo- and regioselective functionalization are critical when Cbz-glycine is part of a larger peptide. Photocatalytic methods have been developed for the selective modification of specific amino acid residues within a peptide chain. For instance, a photocatalytic 1,5-hydrogen atom transfer (HAT) can be used to functionalize the γ-carbon of amino acids like leucine (B10760876) and isoleucine when they are part of a peptide with an N-terminally capped glycine residue. rsc.org This demonstrates the ability to direct reactivity to a specific site, leaving other residues, including a Cbz-protected N-terminus, intact.

The compatibility of these methods with various functional groups present in other amino acid side chains (e.g., protected serine, threonine, aspartic acid, and even the indole (B1671886) of tryptophan) is a key advantage, highlighting the high degree of chemoselectivity achievable. rsc.org

Interactive Data Tables of Functionalization Reactions

Table 1: α-C(sp³)–H Functionalization of Glycine Derivatives

Substrate (Glycine Derivative)ReagentCatalyst SystemProduct TypeYield (%)Reference
N-Aryl Glycine AmidePhenyl Boronic AcidCopper Bromide / TBHPα-Aryl GlycineModerate rsc.org
Glycine DerivativeAlkyl Boronic AcidPhotoredox / Copperα-Alkyl GlycineNot Specified mdpi.com
Glycine DerivativeThiiranePhotoredox / IronThiazolidine DerivativeNot Specified mdpi.com
α-Cbz-amino-oxy acidAlkenePhotoredox / ThiophenolHydroamidated AlkeneNot Specified researchgate.net

Table 2: C-Terminal Functionalization of Cbz-Glycine Containing Peptides

SubstrateNucleophileReaction TypeProductYield (%)Reference
Cbz–Gly–ProMethanolOxidative DecarboxylationN,O-acetalNot Specified nih.gov
Cbz–Gly–ProIndoleFriedel-Crafts AlkylationC3-Indolyl AdductNot Specified nih.gov
Cbz–Gly–Phe1H-IndoleFriedel-Crafts AlkylationArylated Product (6g)58 nih.gov
Cbz–Pro–Val1H-IndoleFriedel-Crafts AlkylationArylated Product (6h)64 nih.gov
Cbz–Tyr–OMeInternal PhenolIntramolecular CyclizationUnnatural Tripeptide (5i)37 nih.gov

Deprotection Strategies and Mechanistic Investigations of the Carbobenzyloxy Group

Overview of Cbz Deprotection Methods in Peptide Synthesis

Hydrogenolysis, the most common method, involves the cleavage of the benzylic carbon-oxygen bond by catalytic hydrogenation. highfine.comtaylorfrancis.com This method is favored for its mildness and high efficiency. highfine.com However, the catalyst used in hydrogenolysis can sometimes be incompatible with other functional groups, such as sulfur-containing amino acids. chemistryviews.org

A variety of alternative chemical methods have been developed to address the limitations of hydrogenolysis. These include reductive methods using dissolving metals, acid-catalyzed cleavage, and nucleophilic attack. rsc.orgacs.org The orthogonality of the Cbz group to other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) is a key advantage, allowing for selective deprotection sequences in complex syntheses. rsc.orgtotal-synthesis.commasterorganicchemistry.com For instance, the Boc group is labile to acid, while the Fmoc group is removed by base, conditions under which the Cbz group is generally stable. masterorganicchemistry.commasterorganicchemistry.com

Hydrogenolysis as a Primary Deprotection Method

Hydrogenolysis stands as the most prevalent and mildest technique for the removal of the Cbz protecting group. highfine.comtaylorfrancis.com This process involves the cleavage of the C-O bond of the benzyl (B1604629) group through the action of a catalyst and a hydrogen source. taylorfrancis.com

The general mechanism proceeds in two steps. First, the catalytic hydrogenolysis of the benzyloxy group occurs, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate then readily decomposes to yield the free amine and carbon dioxide. taylorfrancis.com


Catalytic Hydrogenation with Palladium-on-Carbon (Pd/C)

The most frequently employed catalyst for the hydrogenolysis of the Cbz group is palladium supported on activated carbon (Pd/C). nih.govtaylorfrancis.com The reaction is typically carried out under an atmosphere of hydrogen gas. total-synthesis.com The mechanism involves the adsorption of the Cbz-protected compound and hydrogen onto the palladium surface. The palladium facilitates the cleavage of the weak benzylic C-O bond and the subsequent addition of hydrogen atoms, liberating the amine, toluene, and carbon dioxide. taylorfrancis.com

The reaction is often performed in a protic solvent like methanol (B129727) or ethanol. taylorfrancis.com The efficiency of the reaction can be influenced by factors such as catalyst loading, hydrogen pressure, and temperature. total-synthesis.com In some cases, transfer hydrogenation can be employed, where a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate (B1220265), or cyclohexadiene, is used in place of hydrogen gas. highfine.comresearchgate.net This can be advantageous for safety and practical reasons. highfine.com

Recent research has also explored enhancing the catalytic activity. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of Cbz groups, leading to shorter reaction times. acs.org


Alternative Hydrogenolysis Conditions (e.g., Lithium/Sodium in Liquid Ammonia)

While catalytic hydrogenation is the dominant method, alternative reductive conditions can be used for Cbz deprotection, particularly the Birch reduction, which employs an alkali metal like lithium or sodium dissolved in liquid ammonia (B1221849). rsc.orggoogle.com This method is potent and can be useful when catalytic hydrogenation is not feasible, for instance, in the presence of catalyst poisons. chemistryviews.org

The mechanism of the Birch reduction involves the transfer of solvated electrons from the alkali metal to the aromatic ring of the Cbz group. This ultimately leads to the cleavage of the benzylic C-O bond. While effective, this method requires specialized equipment to handle liquid ammonia at its boiling point of -33°C and the use of highly flammable alkali metals. google.comnsf.gov These operational challenges can make the procedure cumbersome. google.comnsf.gov

Recent advancements have sought to develop more practical, ammonia-free dissolving metal reductions. One such protocol utilizes lithium and ethylenediamine (B42938) in tetrahydrofuran (B95107) at ambient temperature, offering a potentially safer and more accessible alternative to the traditional Birch reduction. nsf.gov In specific applications, such as the deprotection of Cbz groups on the surface of microspheres, lithium/liquid ammonia reduction has been shown to cause less surface damage compared to acid hydrolysis. nih.govsigmaaldrich.com


Chemoselectivity Considerations in Hydrogenolysis

A significant advantage of hydrogenolysis for Cbz deprotection is its high degree of chemoselectivity. Under the right conditions, the Cbz group can be removed without affecting many other common functional groups. For example, functional groups such as olefins, acetylenes, nitro groups, benzyl esters, and azides can be selectively hydrogenated in the presence of a Cbz group by using a modified catalyst system. acs.org

The choice of catalyst and the addition of catalyst poisons can fine-tune the selectivity of the hydrogenation reaction. For instance, using a palladium-fibroin complex allows for the hydrogenation of various reducible functionalities while leaving the Cbz group intact. organic-chemistry.org Similarly, a Pd/C catalyst treated with ethylenediamine can chemoselectively hydrogenate other groups without cleaving the Cbz group. acs.org Conversely, Lindlar's catalyst, typically used for the selective reduction of alkynes to alkenes, has been found to cleave the Cbz group while leaving benzyl ethers and benzylamines untouched. nih.gov

However, certain functional groups can interfere with Cbz hydrogenolysis. Sulfur-containing compounds, for example, are known to poison palladium catalysts. chemistryviews.org In such cases, alternative deprotection methods are necessary. The presence of other reducible groups, like certain aromatic systems or other protecting groups, also requires careful consideration of the reaction conditions to achieve the desired selective deprotection. nih.govacs.org


Alternative Chemical Deprotection Methods

While hydrogenolysis is the most common method for Cbz group removal, several alternative chemical methods have been developed to overcome its limitations, such as incompatibility with certain functional groups or the need for specialized equipment. chemistryviews.orgnih.govrsc.org These methods offer orthogonal deprotection strategies, which are crucial for the synthesis of complex molecules. acs.org

Some of these alternatives include:

Acidolysis: Strong acids like hydrogen bromide (HBr) in acetic acid can cleave the Cbz group, although these conditions are harsh and can affect other acid-sensitive groups. total-synthesis.com

Nucleophilic Deprotection: A method using 2-mercaptoethanol (B42355) in the presence of a base provides a nucleophilic pathway for Cbz removal. This approach is particularly useful for substrates containing functional groups that are incompatible with palladium-catalyzed hydrogenolysis, such as sulfur-containing compounds. chemistryviews.orgorganic-chemistry.org

Lewis Acid-Mediated Deprotection: Reagents like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups. This method is notable for its tolerance of various functional groups, including reducible groups and other protecting groups like N-benzyl. organic-chemistry.org


Reductive Deprotection with Nickel Boride

A notable alternative to palladium-based hydrogenolysis is the use of nickel boride for the reductive deprotection of the Cbz group. researchgate.net Nickel boride is typically generated in situ from the reaction of nickel(II) chloride with sodium borohydride (B1222165) in a solvent like methanol. researchgate.netorganic-chemistry.org

This method offers a simple, efficient, and inexpensive procedure for the cleavage of the Cbz group from both amines and phenols at ambient temperature. researchgate.net The reaction proceeds via a reductive cleavage mechanism.

A key advantage of the nickel boride method is its chemoselectivity. It has been shown to selectively deprotect the N-Cbz group in the presence of an N-tert-butyloxycarbonyl (Boc) group. researchgate.net Furthermore, it can be used for the deprotection of benzyl esters without affecting other ester groups like methyl, ethyl, and tert-butyl esters, as well as benzyl ethers and N-benzylamides. organic-chemistry.orgcolab.wsthieme-connect.com This makes it a valuable tool for syntheses requiring selective deprotection of benzyl-based protecting groups.

The reaction conditions, such as the molar ratio of the reactants, can be optimized to achieve high yields. For instance, a study on the deprotection of Cbz-protected amines found that a molar ratio of substrate to nickel chloride to sodium borohydride of 1:5:15 in methanol gave excellent yields of the corresponding amines. researchgate.net

Data Tables

Table 1: Selected Cbz Deprotection Methods and Conditions

MethodReagents and ConditionsSubstrate ScopeKey Features
Catalytic Hydrogenation H₂, Pd/C, MeOH, rt, atmospheric pressureBroad applicability for N-Cbz and O-CbzMild, high-yielding, most common method. taylorfrancis.comtotal-synthesis.com
Transfer Hydrogenolysis Ammonium formate, Pd/C, MeOHSimilar to catalytic hydrogenationAvoids the use of hydrogen gas. highfine.com
Birch Reduction Na or Li, liquid NH₃, -33°CEffective for substrates resistant to hydrogenolysisPowerful reduction, requires special equipment. rsc.orgnsf.gov
Nickel Boride Reduction NiCl₂·6H₂O, NaBH₄, MeOH, rtN-Cbz, O-Cbz, benzyl estersInexpensive, chemoselective, avoids palladium. researchgate.netthieme-connect.com
Lewis Acid Cleavage AlCl₃, HFIP, rtN-Cbz groupsTolerates many reducible functional groups. organic-chemistry.org
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄, DMAc, 75°CN-Cbz, AllocCompatible with sulfur-containing groups. chemistryviews.orgorganic-chemistry.org
Deprotection with Thiol Reagents

While catalytic hydrogenolysis is the most common method for Cbz group removal, certain substrates containing sensitive functional groups, such as alkynes or other reducible moieties, are incompatible with these conditions. In such cases, nucleophilic deprotection using thiol reagents offers a mild and effective alternative. This strategy avoids the use of heavy metal catalysts and harsh acidic or basic conditions.

The reaction is proposed to proceed via a nucleophilic S_N2 attack by the thiolate anion on the benzylic carbon of the Cbz group. This displacement releases an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. A key advantage of this method is that the byproduct is a stable, often volatile, thioether, which can be easily removed from the reaction mixture. scientificupdate.com

A notable protocol involves the use of 2-mercaptoethanol in the presence of a base such as potassium phosphate (B84403) in N,N-dimethylacetamide (DMA) at elevated temperatures. organic-chemistry.orgresearchgate.net This method has been shown to be effective for the deprotection of Cbz, allyloxycarbonyl (Alloc), and even methyl carbamates, highlighting its utility for substrates sensitive to standard hydrogenolysis or strong acid/base-mediated deprotection conditions. researchgate.net The development of this method was crucial in the synthesis of the drug Adagrasib, where traditional hydrogenolysis was not viable due to the presence of sensitive functionalities. scientificupdate.comresearchgate.net

Table 1: Deprotection of Cbz Group with Thiol Reagents

Thiol ReagentBase / ConditionsSolventTemperature (°C)Notes
2-MercaptoethanolPotassium Phosphate (K₃PO₄)N,N-Dimethylacetamide (DMA)75Effective for sensitive substrates; avoids heavy metals. researchgate.net
Sodium MethanethiolateN/ADimethylformamide (DMF)75Used on a model substrate; reaction was clean. scientificupdate.com
Various ThiolsN/AVariousN/AGeneral mechanism involves S_N2 attack at the benzylic carbon. scientificupdate.com
Acid-Labile Deprotection in Orthogonal Strategies

The Cbz group is generally characterized by its stability under mild acidic and basic conditions, which forms the basis of its orthogonality with other common protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). total-synthesis.commasterorganicchemistry.com However, the Cbz group is not entirely immune to acidic cleavage. Under harsh acidic conditions, such as treatment with strong acids like hydrogen bromide (HBr) in acetic acid or excess hydrogen chloride (HCl), the Cbz group can be removed. total-synthesis.com The cleavage mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by an S_N2-type displacement by a nucleophile (e.g., bromide ion) on the benzylic carbon. total-synthesis.com

This acid lability, while sometimes a limitation, can also be exploited. For instance, undesired loss of the Cbz group can occur during the acidic removal of a Boc group, particularly in complex syntheses. iris-biotech.de Conversely, specific Lewis acid conditions have been developed for the targeted deprotection of Cbz groups. A combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups. organic-chemistry.org Mechanistic studies suggest that HFIP enhances the Brønsted acidity of the Lewis acid, facilitating the carbamate (B1207046) cleavage. This method demonstrates good functional group tolerance and is selective for Cbz in the presence of other groups like N/O-benzyl (Bn), Fmoc, and Alloc, although it is not orthogonal to the N-Boc group under these conditions. organic-chemistry.org

Mechanistic Studies of Cbz Deprotection

Understanding the mechanisms of Cbz deprotection is crucial for optimizing reaction conditions and ensuring selectivity in complex molecular syntheses. The cleavage of the Cbz group can proceed through several distinct pathways depending on the reagents employed.

Elucidation of Reaction Pathways and Intermediates

The deprotection of the Cbz group primarily follows three major mechanistic pathways: hydrogenolysis, acid-catalyzed cleavage, and nucleophilic displacement.

Hydrogenolysis: This is the most prevalent method and proceeds via a two-step mechanism on the surface of a palladium catalyst. taylorfrancis.com First, the benzyl-oxygen bond is cleaved by catalytic hydrogenation, which involves the oxidative addition of the C-O bond to the palladium surface and subsequent hydrogenolysis. This step generates toluene and a highly unstable carbamic acid intermediate. total-synthesis.comtaylorfrancis.com In the second step, this carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine. total-synthesis.comtaylorfrancis.com

Acid-Catalyzed Cleavage: Under strong acidic conditions (e.g., HBr/AcOH), the reaction is initiated by the protonation of the carbamate oxygen. This activation facilitates a subsequent S_N2 attack by a nucleophile (like the bromide ion) on the benzylic carbon, leading to the formation of benzyl bromide, carbon dioxide, and the protonated amine. total-synthesis.com

Nucleophilic Displacement: As seen with thiol reagents, a strong nucleophile can attack the benzylic carbon directly in an S_N2 reaction. scientificupdate.com This generates a thioether and the unstable carbamic acid, which then decarboxylates to furnish the free amine. scientificupdate.com

Enzymatic Hydrolysis: Biocatalytic approaches using enzymes like Cbz-ase have also been explored. This pathway involves the hydrolysis of the carbamate bond to directly produce the free amino acid, benzyl alcohol, and carbon dioxide, offering a green alternative to chemical methods. rsc.org

The key intermediate common to most non-reductive pathways is the unstable carbamic acid, whose rapid decomposition drives the reaction to completion.

Influence of Reaction Conditions on Deprotection Efficiency and Selectivity

The success of a Cbz deprotection strategy hinges on the careful selection of reaction conditions, which can significantly impact reaction rate, yield, and chemoselectivity.

For the standard catalytic hydrogenolysis , several factors are critical:

Catalyst and Support: Palladium on activated carbon (Pd/C) is the catalyst of choice. scientificupdate.com The addition of an acidic heterogeneous co-catalyst, such as niobic acid on carbon (Nb₂O₅/C), has been shown to significantly accelerate the reaction compared to using Pd/C alone. acs.org

Hydrogen Source: While hydrogen gas is common, transfer hydrogenation using donors like ammonium formate or formic acid can also be effective. highfine.com An in-situ generation of hydrogen from sodium borohydride (NaBH₄) in the presence of Pd/C offers a user-friendly alternative to handling hydrogen gas cylinders. researchgate.net

Temperature and Solvent: Elevated temperatures can dramatically increase the rate of conversion in hydrogenolysis. thalesnano.com The reaction is typically run in alcoholic solvents like methanol or ethanol. researchgate.net Performing the reaction in a micellar medium using surfactants like TPGS-750-M in water allows for efficient deprotection at room temperature. researchgate.net

Pressure: While many deprotections proceed at atmospheric pressure, higher pressures may be required for more stubborn substrates. acs.orghighfine.com

In thiol-mediated deprotection , the choice of base, solvent, and temperature is crucial for efficiency. The use of potassium phosphate in DMA at 75 °C has proven effective for deprotecting sensitive molecules. researchgate.net Computational studies have shown that the activation energies for nucleophilic attack can vary between different carbamates, influencing selectivity. scientificupdate.com

For acidic deprotection , the strength of the acid is paramount. Mild acids are tolerated, but strong acids like HBr are required for cleavage. total-synthesis.com The AlCl₃/HFIP system provides a method where the solvent (HFIP) plays a key role in activating the Lewis acid to facilitate the reaction at room temperature. organic-chemistry.org

Table 2: Influence of Conditions on Cbz Deprotection

MethodCondition VariedEffect on Efficiency/Selectivity
Catalytic HydrogenolysisAddition of Nb₂O₅/C co-catalystShorter reaction times, increased efficiency. acs.org
Catalytic HydrogenolysisUse of NaBH₄ as H₂ sourceRapid deprotection at room temperature, avoids H₂ gas. researchgate.net
Catalytic HydrogenolysisElevated Temperature (e.g., 60-80°C)Dramatically increased conversion rates. thalesnano.com
Catalytic HydrogenolysisMicellar Medium (TPGS-750-M/Water)Enables reaction at room temperature with high efficiency. researchgate.net
Thiol-mediatedReagent: 2-Mercaptoethanol/K₃PO₄Superior for substrates with functionalities sensitive to hydrogenolysis. researchgate.net
Acid-mediatedReagent: AlCl₃/HFIPEffective deprotection at room temperature; selective over Fmoc and Alloc. organic-chemistry.org

Orthogonal Protecting Group Strategies in Conjunction with Cbz

Orthogonal protection is a cornerstone of modern multistep synthesis, allowing for the selective removal of one protecting group in the presence of others. fiveable.meorganic-chemistry.org The Cbz group is a vital component of many orthogonal schemes due to its unique deprotection condition—catalytic hydrogenolysis—which is compatible with many acid- and base-labile groups. numberanalytics.com

The most classic orthogonal set in peptide synthesis involves Cbz, Boc, and Fmoc groups:

Cbz: Removed by catalytic hydrogenolysis (e.g., H₂/Pd/C). masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): Removed by strong acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a mild base (e.g., piperidine (B6355638) in DMF). masterorganicchemistry.com

This three-pronged strategy allows chemists to precisely control the sequence of bond formation in complex molecules like peptides and dendrons. masterorganicchemistry.comacs.org For example, a synthetic strategy might involve the selective removal of a Boc group with acid to unmask an amine for coupling, while a Cbz group elsewhere in the molecule remains intact. The Cbz group can then be removed in a subsequent step under neutral hydrogenolysis conditions without affecting other functional groups. acs.org

Beyond this classic trio, the Cbz group can be used orthogonally with a variety of other protecting groups. For instance, it is compatible with silyl (B83357) ethers like tert-butyldimethylsilyl (TBS), which are cleaved by fluoride (B91410) sources (e.g., TBAF). numberanalytics.com More complex orthogonal systems have been designed for carbohydrate chemistry, employing Cbz alongside groups like p-nitrobenzyl (PNB) and levulinoyl (Lev), each with its own specific set of deprotection reagents. rsc.org This allows for the highly selective modification of multiple hydroxyl or amino groups within a single molecule. rsc.org

Table 3: Orthogonal Protecting Groups with Cbz

Protecting GroupDeprotection ConditionOrthogonality with Cbz
Cbz (Carbobenzyloxy) H₂, Pd/C (Hydrogenolysis) Reference Group
Boc (tert-butyloxycarbonyl)Strong Acid (e.g., TFA)Highly orthogonal; Cbz is stable to acid (with exceptions). masterorganicchemistry.com
Fmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Highly orthogonal; Cbz is stable to base. masterorganicchemistry.com
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal; Cbz is stable to these conditions. organic-chemistry.org
TBS (tert-butyldimethylsilyl)Fluoride ion (e.g., TBAF)Highly orthogonal. numberanalytics.com
PNB (p-Nitrobenzyl)Mild reduction (e.g., Zn/AcOH) or Mg(OMe)₂Orthogonal under specific, kinetically controlled conditions. rsc.org
Lev (Levulinoyl)Hydrazine (H₂NNH₂)Highly orthogonal. rsc.org

Reactivity and Reaction Mechanisms Involving N Carbobenzyloxyglycine

Amidation and Peptide Bond Formation Mechanisms

The formation of an amide bond, the cornerstone of peptide synthesis, involves the reaction of a carboxylic acid with an amine. researchgate.net When N-Carbobenzyloxyglycine is the carboxylic acid component, the Cbz group plays a crucial role in the reaction's stereochemical outcome. The general mechanism involves the activation of the carboxyl group of N-Carbobenzyloxyglycine, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. mdpi.com

A significant challenge in peptide synthesis is the prevention of racemization at the chiral center of the activated amino acid. The use of urethane-based protecting groups, such as the carbobenzyloxy group, is a key strategy to suppress this unwanted side reaction. mdpi.com The mechanism of racemization often proceeds through the formation of a planar oxazolinone (azlactone) intermediate. The presence of the electron-donating oxygen atom in the carbobenzyloxy group reduces the propensity for the formation of this intermediate. This steric and electronic hindrance helps to maintain the stereochemical integrity of the amino acid during the coupling reaction.

The kinetics of peptide bond formation using N-Carbobenzyloxyglycine are influenced by several factors, including the choice of coupling agent and reaction conditions. In a study on the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu using N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent in AOT reversed micelles, the reaction yield was found to be dependent on pH and the concentration of DCC. peptide.com Although the dipeptide was observed within 5 hours, the reaction was carried out for 80 hours to achieve a maximum yield of 0.565 under optimal conditions. peptide.com The study highlighted that an excess of DCC was necessary due to side reactions involving the Cbz-protected phenylalanine. peptide.com The pH of the medium also played a critical role, with a partially cationic form of leucine (B10760876) being optimal for the reaction due to its enrichment at the micellar interface. peptide.com

Table 1: Effect of DCC Concentration on Dipeptide (Cbz-Phe-Leu) Synthesis peptide.com

DCC Concentration (mol/m³)
3.5
7.0
14.0

This table is based on data indicating that an excess of DCC was required to drive the reaction, though specific yield values at each concentration were not provided in the source.

Table 2: Effect of pH on Dipeptide (Cbz-Phe-Leu) Synthesis peptide.com

pH
4
5
6
7

This table illustrates the pH dependency of the reaction, with the maximum yield observed around pH 5.

Reactions with N-Functionalized Carbodiimides

Carbodiimides are widely used as coupling reagents in peptide synthesis. nih.gov The reaction of a carboxylic acid, such as N-Carbobenzyloxyglycine, with a carbodiimide (B86325) initially forms a highly reactive O-acylisourea intermediate. nih.govwikipedia.org This intermediate can then follow one of several reaction pathways. The desired pathway involves the nucleophilic attack by an amine to form the amide bond and a urea (B33335) byproduct. nih.govrsc.org

However, the O-acylisourea intermediate can also undergo an intramolecular O-to-N acyl rearrangement to form a stable and unreactive N-acylurea. nih.govwikipedia.org This rearrangement is a significant side reaction that can reduce the yield of the desired peptide. nih.gov The structure of the carbodiimide, particularly the substituents on the nitrogen atoms (N-functionalization), can influence the rate of these competing reactions. The use of additives can help to minimize the formation of the N-acylurea by converting the O-acylisourea to a more stable activated ester. nih.gov

Enzymatic Reactivity Studies with N-Carbobenzyloxyglycine

The enzymatic reactivity of N-Carbobenzyloxyglycine is primarily associated with the cleavage of the carbobenzyloxy protecting group. This deprotection step is crucial for the subsequent elongation of the peptide chain.

Several enzymes, often referred to as N-CBZ-deprotecting enzymes or Cbz-ases, have been identified that can catalyze the hydrolysis of the carbamate (B1207046) bond in N-Carbobenzyloxy-protected amino acids. researchgate.net These enzymes offer a mild and selective alternative to chemical deprotection methods, which often require harsh conditions. researchgate.net

Biocatalytic processes have been developed for the selective hydrolysis of the N-carbobenzyloxy group from Cbz-protected D- or L-amino acids. nih.gov The substrate specificities of Cbz-deprotecting enzymes from Burkholderia phenazinium and Sphingomonas paucimobilis have been evaluated. nih.gov The enzyme from Sphingomonas paucimobilis SC 16113, for instance, has been purified and shown to have a molecular weight of 155,000 daltons with a subunit size of 44,000 daltons. nih.gov This enzyme exhibits enantioselectivity, preferentially cleaving the Cbz group from L-amino acids. nih.gov

Table 3: Substrate Specificity of N-CBZ-Deprotecting Enzymes nih.gov

Substrate (Cbz-Amino Acid)Enzyme SourceSelectivity
Cbz-L-Glutamic AcidArthrobacter sp.High cleavage activity
Cbz-L-GlycineArthrobacter sp.High cleavage activity
Cbz-DL-Amino AcidsSphingomonas paucimobilisEnantioselective for L-amino acids

The interaction of N-Carbobenzyloxyglycine and its derivatives with enzymes can also lead to enzyme-specific activation or inhibition. In a study of bovine pancreatic carboxypeptidase A, various N-acylglycine esters were shown to exhibit substrate inhibition. nih.gov This phenomenon occurs when the binding of more than one substrate molecule to the enzyme leads to a decrease in catalytic activity. The formation of an ES2 complex was consistent with the observed substrate inhibition for most of the tested N-acylglycine esters. nih.gov

Furthermore, specific inhibitors targeting certain enzymes have been synthesized using a carbobenzyloxy-protected peptide backbone. For example, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone was found to be a potent and irreversible inhibitor of post-proline cleaving enzyme from bovine brain. This inhibitor acted in an active-site-directed manner, and its effect could be prevented by the presence of the enzyme's substrates. Such studies highlight the potential for designing enzyme-specific inhibitors based on the structure of N-Carbobenzyloxyglycine derivatives.

Electrocatalytic Transformations Involving N-Carbobenzyloxyglycine

While direct and extensive research specifically detailing the electrocatalytic transformations of N-Carbobenzyloxyglycine is not widely documented, the electrochemical behavior of N-protected amino acids provides a framework for understanding its potential reactions. Electrocatalysis offers an alternative, green approach to organic synthesis, often proceeding under mild conditions without the need for harsh chemical reagents. Key electrocatalytic transformations applicable to N-protected amino acids, and by extension N-Carbobenzyloxyglycine, primarily involve oxidative decarboxylation and potential cleavage of the protecting group.

One significant area of investigation for N-protected α-amino acids is non-Kolbe electrolysis. This process involves the electrochemical oxidative decarboxylation to generate a stabilized carbocation. rsc.org In the presence of a nucleophilic solvent like methanol (B129727), this leads to α-methoxylation of the amino acid derivative. rsc.org This reaction proceeds via the formation of a highly reactive N-acyliminium cation, which is then trapped by the solvent. rsc.org

The general mechanism for this transformation is as follows:

One-electron oxidation of the carboxylate anion.

Subsequent decarboxylation to form a radical intermediate.

A second one-electron oxidation of the radical to yield a stabilized N-acyliminium cation.

Nucleophilic attack by the solvent (e.g., methanol) on the cation to form the final α-methoxylated product.

This electrochemical method has been successfully applied to various N-protected amino acids, suggesting that N-Carbobenzyloxyglycine could undergo a similar transformation to yield an N-Cbz-(1-methoxy)glycine derivative. The efficiency and yield of such reactions are influenced by several factors, including the electrode material, current density, and solvent system. nih.gov

Below is a table summarizing the conditions and outcomes for the electrochemical oxidation of various N-protected amino acids, which can be considered analogous to N-Carbobenzyloxyglycine.

N-Protected Amino AcidAnode MaterialSolvent/ElectrolyteProductYield (%)Reference
N-Acetyl-AlanineGraphiteCH3CN/H2O, Li2CO3N-Acetyl-(1-methoxy)alanine55 nih.gov
N-Boc-ProlineGlassy CarbonCH3OHN-Boc-(1-methoxy)proline- researchgate.net
N-Cbz-PhenylalaninePlatinumCH3OHN-Cbz-(1-methoxy)phenylalanine>90 rsc.org

Furthermore, the carbobenzyloxy (Cbz) group itself contains a benzyl (B1604629) moiety, which can be susceptible to electrochemical cleavage. bohrium.com While catalytic hydrogenation is the most common method for Cbz deprotection, electrochemical methods present a viable alternative that avoids the use of high-pressure hydrogen gas and metal catalysts. total-synthesis.comresearchgate.net Electrochemical oxidation can be employed to selectively cleave the benzylic C-N bond. bohrium.commdpi.com This process offers a novel pathway for the deprotection of N-Carbobenzyloxyglycine to yield glycine (B1666218), toluene (B28343), and carbon dioxide. The reaction likely proceeds through the oxidation of the benzyl group, leading to the fragmentation of the carbamate.

The development of efficient electrocatalytic systems for such transformations is an ongoing area of research. The choice of electrode material and the specific reaction conditions are crucial for achieving high selectivity and yield, minimizing side reactions. While the direct electrocatalytic transformation of N-Carbobenzyloxyglycine is a specialized topic, the principles established from the study of other N-protected amino acids provide a strong foundation for predicting its electrochemical behavior.

Applications of N Carbobenzyloxyglycine in Advanced Synthesis and Research

Utilization in Peptide and Protein Engineering

The primary application of N-Carbobenzyloxyglycine lies in its role as a fundamental building block in peptide synthesis. The benzyloxycarbonyl (Cbz) group is a well-established amine protecting group, particularly in amino acid chemistry. stackexchange.com It allows for the controlled, stepwise addition of amino acids to a growing polypeptide chain, ensuring the fidelity and desired sequence of the final product. This control is critical for engineering peptides and proteins with specific biological functions. nih.gov Polypeptides synthesized using this method are integral to drug delivery, tissue engineering, and other biomedical applications. nih.gov

Bioactive peptides are specific protein fragments that can positively impact bodily functions and health. mdpi.com The synthesis of these molecules, whether for therapeutic or research purposes, often relies on chemical methods like solid-phase peptide synthesis, where protecting groups are key. nih.gov N-Carbobenzyloxyglycine is frequently used in this context to introduce a glycine (B1666218) residue into a peptide sequence. The Cbz group prevents the glycine's amino group from reacting out of turn, allowing chemists to direct the reaction to the desired path. nih.gov

This methodology is crucial for creating peptides with specific molecular weights and amino acid compositions, which are factors that can influence their therapeutic activity. nih.gov By incorporating N-Cbz-glycine and other protected amino acids, researchers can assemble a wide array of bioactive peptides, including those with antimicrobial, antihypertensive, and antioxidant properties. The synthesis process enables the creation of peptide mimetics or modified peptides designed for enhanced stability and bioavailability.

Table 1: Examples of Bioactive Peptides and the Role of Controlled Synthesis

Peptide ClassTherapeutic PotentialRole of N-Cbz-glycine in Synthesis
Antimicrobial Peptides Treatment of infections, overcoming antibiotic resistance.Enables precise sequencing to create peptides that can disrupt microbial membranes.
Antihypertensive Peptides (e.g., ACE inhibitors) Management of high blood pressure.Used as a building block to construct the specific amino acid sequences that inhibit the angiotensin-converting enzyme (ACE).
Antioxidant Peptides Prevention of oxidative stress-related diseases.Facilitates the creation of peptides with specific hydrophobic amino acids at the N-terminal, which enhances their ability to neutralize free radicals.
Neuropeptides Neurological research and potential treatment for neurological disorders.Allows for the synthesis of specific neuropeptide sequences to study their function and metabolism. nih.gov

Peptide-based drugs have garnered significant interest as therapeutics due to their high potency, selectivity, and lower toxicity compared to traditional small-molecule drugs. springernature.com The development of these drugs is a sophisticated process where N-Carbobenzyloxyglycine plays a foundational role. It serves as a starting material or intermediate for constructing complex peptide drugs, such as Goserelin for cancer treatment and Exenatide for diabetes.

The Cbz protecting group is instrumental in synthesizing peptide analogs with improved pharmacokinetic properties. Modifications such as cyclization or the inclusion of non-proteinogenic amino acids can enhance a peptide's stability against degradation by peptidases and proteases, a common challenge in peptide drug development. uq.edu.au The use of N-Cbz-glycine allows for the necessary chemical manipulations to build these advanced therapeutic structures. This strategic synthesis leads to drugs with better efficacy, tolerability, and safety profiles. springernature.com

Role in the Synthesis of Organic Intermediates

Beyond peptide synthesis, N-Carbobenzyloxyglycine is a versatile organic intermediate used in the construction of other complex molecules. Its protected amino acid structure makes it a valuable precursor for various chemical transformations.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govrsc.org The development of efficient methods for their synthesis is a significant focus of organic chemistry. Glycine itself has been shown to serve as a nitrogen source in the synthesis of labeled aromatic heterocycles. rsc.orgnih.gov In a reported nitrogen replacement process, the 15N atom of glycine-15N can be directly incorporated into anilines to prepare 15N-labeled heterocycles. rsc.orgnih.gov In such multi-step syntheses, the use of N-Cbz-glycine would protect the nitrogen atom during intermediate steps, allowing for its controlled incorporation into the final heterocyclic ring structure. This strategy is part of a broader effort to develop novel synthetic routes to valuable heterocyclic frameworks like quinolines, pyrroles, and imidazoles. rsc.org

Research and Development Applications

In research and development, N-Carbobenzyloxyglycine and its derivatives are employed as chemical tools to probe biological systems and mechanisms.

Understanding the molecular mechanisms of enzyme function is fundamental to biochemistry and drug development. nih.gov Molecules that can interact with an enzyme's active site are invaluable for these studies. Derivatives of N-Carbobenzyloxyglycine have been specifically designed to act as enzyme inhibitors, allowing researchers to study the function of specific enzymes.

A notable example is N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone , a derivative synthesized from Cbz-glycine. This compound was found to be an active-site-directed, irreversible inhibitor of the post-proline cleaving enzyme. nih.gov Its high specificity allows it to inactivate this particular enzyme without affecting other proteases, making it a powerful tool for investigating the enzyme's role in the metabolism of neuropeptides. nih.gov

Furthermore, N-acylglycine esters, a class of compounds that includes esters of N-Carbobenzyloxyglycine, have been used to study the kinetics of enzymes like carboxypeptidase A. nih.gov These studies revealed mechanisms of substrate inhibition, where the binding of multiple substrate molecules to the enzyme actually decreases its activity. nih.gov Such research provides critical insights into how enzymes are regulated. The Cbz group itself is a target for certain enzymes; a novel N-Cbz-cleaving enzyme was identified and purified from Sphingomonas paucimobilis, demonstrating that Cbz-protected compounds can be used as substrates to discover and characterize new enzymatic activities. researchgate.net

Table 2: Research Applications of N-Carbobenzyloxyglycine Derivatives in Enzymology

Derivative/ClassTarget EnzymeApplication/FindingReference
N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketonePost-proline cleaving enzymeActs as a specific, irreversible inhibitor. Used to study the enzyme's physiological function in neuropeptide metabolism. nih.gov
N-acylglycine estersCarboxypeptidase AUsed as substrates to investigate enzyme kinetics and the mechanism of substrate inhibition. nih.gov
N-Cbz-amino acidsN-Cbz-cleaving enzyme (Sphingomonas paucimobilis)Served as a substrate for the discovery and purification of a novel enzyme that specifically removes the Cbz protecting group. researchgate.net

Application in Suprolecular Chemistry

N-Carbobenzyloxyglycine (Cbz-glycine) serves as a fundamental building block in the field of supramolecular chemistry, primarily due to its capacity for self-assembly and gelation. The molecule's structure, which combines a glycine backbone with a protective carbobenzyloxy group, facilitates a range of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions are crucial for the spontaneous organization of molecules into larger, well-ordered supramolecular structures.

One of the most significant applications of Cbz-glycine in this area is its use as a low molecular weight organogelator. Researchers have demonstrated that Cbz-glycine and its derivatives can form stable organogels in various organic solvents. This gelation process is driven by the self-assembly of the molecules into fibrous networks, which immobilize the solvent. The formation of these gels is influenced by factors such as solvent polarity and temperature.

Furthermore, Cbz-glycine is frequently incorporated into dipeptides and other more complex molecules to direct their self-assembly into specific morphologies, such as nanofibers, nanotubes, and vesicles. The carbobenzyloxy group plays a critical role in these assemblies by providing the necessary aromatic interactions (π-stacking) that, in conjunction with hydrogen bonds from the peptide backbone, stabilize the resulting supramolecular architectures. These organized structures are being explored for applications in materials science and biomedicine.

Use in Contrast Agent Development for Medical Imaging

While not a primary component itself, N-Carbobenzyloxyglycine has been utilized in the synthesis of more complex molecules and materials that have potential applications in medical imaging. Its role is often that of a linker or a structural component in the assembly of larger systems, such as metal-organic frameworks (MOFs) or functionalized nanoparticles designed for use as contrast agents.

For instance, research into novel contrast agents for X-ray computed tomography (CT) has involved the synthesis of bismuth-based MOFs where organic ligands derived from amino acids can be employed. mdpi-res.com The synthesis routes for such ligands can involve N-protected amino acids like N-Carbobenzyloxyglycine during the preparation of the final ligand structure. mdpi-res.com The carbobenzyloxy group serves as a protecting group during synthesis, allowing for precise chemical modifications before it is removed to yield the final functional molecule. cymitquimica.com

In this context, Cbz-glycine is a tool in the organic synthesis pathway rather than a direct functional component of the final imaging agent. Its utility lies in its established role in peptide synthesis and organic chemistry, which allows for the controlled construction of the complex organic linkers needed to build advanced materials for imaging applications. researchgate.net

Green Chemistry Principles Applied to N Carbobenzyloxyglycine Chemistry

Development of Sustainable Synthetic Routes for N-Carbobenzyloxyglycine

The traditional synthesis of N-Carbobenzyloxyglycine from glycine (B1666218) and benzyl (B1604629) chloroformate is an example of the Schotten-Baumann reaction. stackexchange.comwikipedia.org This method typically requires a two-phase system of water and an organic solvent, with a stoichiometric amount of base to neutralize the hydrochloric acid by-product. wikipedia.orgtotal-synthesis.com Green chemistry initiatives focus on improving this foundational method by addressing solvent choice, catalyst efficiency, and waste streams.

The choice of solvent is a critical factor in the environmental performance of a chemical process, as solvents often constitute the largest portion of the waste generated. wikipedia.org The conventional Schotten-Baumann reaction utilizes organic solvents such as diethyl ether or dichloromethane (B109758) for the reaction and subsequent extraction steps. stackexchange.comwikipedia.org Many of these common solvents are classified as problematic or hazardous in green chemistry solvent selection guides.

Research into the solubility of N-Carbobenzyloxyglycine provides a basis for selecting more benign alternatives. A study measuring its solubility in 14 common solvents at various temperatures revealed high solubility in alcohols like methanol (B129727) and ethanol, and moderate solubility in esters like ethyl acetate. jk-sci.com These solvents are generally considered greener than chlorinated hydrocarbons or ethers.

A primary goal of green chemistry is to reduce the volume of organic solvents or replace them entirely with water. acs.org One study demonstrated a green synthesis of various N-substituted glycine derivatives using water as the reaction medium, avoiding the need for toxic solvents. acs.org For peptide synthesis involving Cbz-protected amino acids, tandem deprotection and coupling reactions have been successfully performed in water with the aid of designer surfactants that create micellar environments for the reaction to proceed. amidetech.com This approach dramatically reduces the E-Factor (a measure of waste produced per unit of product), highlighting the benefits of minimizing organic solvent use. amidetech.com

Table 1: Solubility of N-Carbobenzyloxyglycine in Selected Solvents at 298.15 K This table presents solubility data for N-Carbobenzyloxyglycine in various solvents, offering a comparative look at greener solvent alternatives versus traditional ones. The data is interactive, allowing for sorting by different parameters.

Solvent Mole Fraction (x10³) Classification (CHEM21 Guide)
Methanol 179.95 Recommended
Ethanol 114.72 Recommended
Ethyl Acetate 48.01 Recommended
Acetonitrile 28.52 Problematic
Dichloromethane 13.51 Problematic or Hazardous
Water 1.12 Recommended

Data sourced from Journal of Chemical & Engineering Data, 2021. jk-sci.comClassification based on the CHEM21 solvent selection guide. wikipedia.org

The classic Schotten-Baumann reaction is not catalytic, as it consumes at least one equivalent of a base, such as sodium hydroxide, to drive the reaction and neutralize the HCl generated. total-synthesis.com A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste.

Efforts have been made to develop catalytic versions of acylation reactions. One area of research involves the use of reusable, solid catalysts. For instance, metal ferrites, such as zinc ferrite, have been investigated as catalysts for the Schotten-Baumann reaction, offering a pathway that avoids large quantities of base and allows for easier separation of the catalyst from the reaction mixture. jchemlett.com While not developed specifically for Cbz-glycine, other research has shown that reusable catalysts, like copper-based metal-organic frameworks (MOFs) or cooperative transition metal oxide-Bi(III) systems, can effectively catalyze the synthesis of various N-heterocycles in biodegradable or solvent-free conditions. researchgate.netrsc.org These approaches demonstrate the potential for developing heterogeneous, recyclable catalysts for Cbz-glycine synthesis.

Another approach, micellar catalysis, uses surfactants in water to create nano-reactors that can facilitate reactions of water-insoluble reagents, potentially eliminating the need for organic solvents and large amounts of base. acs.org Furthermore, some green synthetic routes for glycine derivatives have been developed that proceed efficiently without any catalyst at all, relying on the inherent reactivity of the components under optimized, sustainable conditions. rsc.org

Waste in the traditional synthesis of N-Carbobenzyloxyglycine arises from several sources: the solvent used for the reaction and extraction, the salt by-product (e.g., NaCl) from the neutralization of HCl, and impurities requiring removal during purification. stackexchange.com Applying green principles seeks to minimize these streams at their source.

Advanced techniques like flow chemistry offer substantial improvements in waste management. In a continuous flow synthesis of Cbz-protected dipeptides, researchers used columns packed with supported reagents and scavengers. durham.ac.uk This setup allows for the activation of the amino acid and subsequent coupling to occur sequentially in the flow stream. durham.ac.uk Unreacted starting materials and by-products are captured by the scavenger resins, allowing the desired product to be collected in high purity simply by evaporating the solvent, thus eliminating the need for wasteful aqueous work-ups and chromatographic purification. durham.ac.uk In this process, the by-products from the activation step are identified as 2-methylpropan-1-ol and carbon dioxide, and it is noted that unreacted protected amino acid can be recovered and recycled, further minimizing waste. durham.ac.uk

Enzymatic Approaches in Green Deprotection

The removal of the Cbz protecting group is a common step in peptide synthesis. The traditional method is catalytic hydrogenolysis, which uses a palladium-on-carbon catalyst and hydrogen gas. total-synthesis.com While effective, this method involves a flammable gas and a heavy metal catalyst, which can be hazardous and requires careful removal from the final product.

Enzymatic deprotection presents a milder and more environmentally friendly alternative. Specific enzymes can cleave the Cbz group under gentle, aqueous conditions (neutral pH, room temperature) without the need for toxic reagents or harsh conditions. A notable example is the Cbz-deprotecting enzyme isolated from the bacterium Sphingomonas paucimobilis, which has been shown to quantitatively and enantioselectively remove the Cbz group from various protected L-amino acids. acs.org Penicillin acylases from Alcaligenes faecalis and Escherichia coli have also been found to be capable of removing the N-benzyloxycarbonyl group under mild conditions. acs.org

These enzymatic processes are highly selective, often acting on only the L-enantiomer of a racemic mixture, which can be an advantage in chiral synthesis. acs.org This method avoids the use of heavy metals and flammable hydrogen gas, generates less waste, and operates at lower energy costs, aligning well with the principles of green chemistry.

Table 2: Comparison of Deprotection Methods for N-Carbobenzyloxy Group This interactive table compares the conditions and environmental considerations of traditional catalytic hydrogenolysis versus a green enzymatic approach for the deprotection of the Cbz group.

Feature Catalytic Hydrogenolysis Enzymatic Deprotection
Catalyst/Reagent Palladium on Carbon (Pd/C) Cbz-deprotecting enzyme (e.g., from S. paucimobilis)
Co-reagent Hydrogen gas (H₂) None
Solvent Organic (e.g., Methanol, Ethanol) Aqueous buffer
Temperature Room to elevated temperatures Ambient temperature (e.g., 28-45 °C)
Pressure Atmospheric or higher Atmospheric
Key By-products Toluene (B28343), CO₂ Benzyl alcohol, CO₂

| Green Chemistry Considerations | - Use of flammable H₂ gas

  • Heavy metal catalyst requiring removal
  • Organic solvent waste | - Biodegradable enzyme catalyst
  • Aqueous, mild conditions
  • High selectivity
  • No heavy metals or hazardous gas | Data compiled from various sources on chemical and enzymatic deprotection. total-synthesis.comacs.orgresearchgate.net
  • Flow Chemistry Applications for Enhanced Sustainability

    Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for sustainability over traditional batch processing. amidetech.comnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the potential for straightforward automation and scale-up. amidetech.com

    The application of flow chemistry to reactions involving N-Carbobenzyloxyglycine can lead to greener processes. A multi-step flow system has been developed for the synthesis of Cbz-protected dipeptides. durham.ac.uk This system integrates the use of immobilized reagents and scavengers in packed-bed reactors. durham.ac.uk By flowing the reactants through these columns, the desired transformations and purification occur in a single, continuous operation, bypassing the need for manual, waste-intensive work-up and purification steps like liquid-liquid extraction and column chromatography. durham.ac.uk

    Q & A

    Q. Optimization Tips :

    • Use excess glycine (1.2–1.5 equivalents) to ensure complete consumption of Cbz-Cl.
    • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) or HPLC .

    Basic: Which spectroscopic and analytical techniques are critical for characterizing Carbobenzyloxyglycine, and how should data be interpreted?

    Answer:

    • NMR Spectroscopy :
      • ¹H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 5.1 ppm (CH₂ of benzyl group), and δ 3.8–4.0 ppm (glycine α-CH₂) confirm structure .
      • ¹³C NMR : Carbamate carbonyl at ~155 ppm, benzyl carbons at ~128–136 ppm .
    • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O-C) .
    • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 53.10%, H: 4.89%, N: 6.19%) to verify purity .

    Table 1 : Representative Analytical Data for Cbz-Glycine

    PropertyObserved ValueExpected Value
    Melting Point133–135°C134–136°C
    % Yield (Recrystallized)76%

    Advanced: How can researchers address discrepancies in reaction yields or spectral data during Cbz-Glycine synthesis?

    Answer:
    Contradictions often arise from:

    • Impurities in Reagents : Trace moisture in Cbz-Cl hydrolyzes it to benzyl alcohol, reducing yields. Use freshly distilled Cbz-Cl and anhydrous solvents .
    • Incomplete Deprotection : Residual Cbz groups in peptide synthesis can skew mass spectrometry results. Verify deprotection efficiency with ninhydrin tests or LC-MS .
    • Spectral Artifacts : Solvent peaks (e.g., DMSO in ¹H NMR) may overlap with product signals. Always run a solvent-only control .

    Q. Methodological Framework :

    Replicate Experiments : Conduct triplicate runs to identify systematic vs. random errors.

    Cross-Validation : Compare NMR/IR data with literature (e.g., Alfa Aesar MSDS ) or computational predictions (DFT for IR bands).

    Error Analysis : Calculate relative standard deviation (RSD) for yields; RSD >5% indicates poor reproducibility .

    Advanced: What strategies minimize racemization when incorporating Cbz-Glycine into solid-phase peptide synthesis (SPPS)?

    Answer:
    Cbz-Glycine’s carbamate group is stable under SPPS conditions, but racemization can occur during activation:

    • Activation Method : Use coupling agents like HOBt/DIC instead of carbodiimides to reduce base-induced racemization .
    • Temperature Control : Perform couplings at 0–4°C to slow racemization kinetics .
    • Monitoring : Test enantiopurity via chiral HPLC (e.g., Chirobiotic T column) after each coupling step .

    Q. Key Consideration :

    • Deprotection Efficiency : Use TFA (95%) for Cbz removal; incomplete deprotection leads to truncated peptides .

    Basic: What safety protocols are essential for handling Carbobenzyloxyglycine in laboratory settings?

    Answer:

    • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritant properties noted in MSDS) .
    • Ventilation : Use fume hoods during synthesis due to potential phosgene gas release from Cbz-Cl degradation .
    • Waste Disposal : Neutralize acidic/basic residues before disposal; collect organic waste in halogenated solvent containers .

    Advanced: How can computational modeling predict Cbz-Glycine’s reactivity in novel catalytic systems?

    Answer:

    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify nucleophilic/electrophilic sites.
    • MD Simulations : Model solvation effects (e.g., in DMF or THF) to predict solubility and aggregation tendencies .
    • Transition State Analysis : Calculate activation energies for carbamate bond cleavage under acidic vs. basic conditions .

    Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.